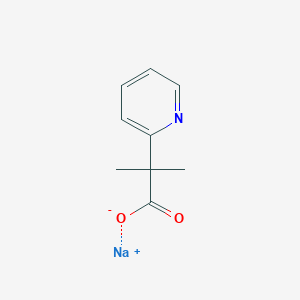
2-(1,1-二氟乙基)-1,3-二氟苯
描述
“2-(1,1-Difluoroethyl)-1,3-difluorobenzene” is a fluorinated compound. Fluorinated compounds are of interest in pharmaceutical and agrochemical sciences because deliberately incorporated fluorine atoms often change the chemical properties of the parent molecules by improving the absorption, resistance to metabolism, and pharmacological activities .
Synthesis Analysis
While specific synthesis methods for “2-(1,1-Difluoroethyl)-1,3-difluorobenzene” are not available, similar compounds are typically synthesized using a one-pot procedure that starts with the reaction of 2,3-diaminopyridine with 1,1-difluoroethylamine in dichloromethane .科学研究应用
二氟苯的生物降解
- Labrys portucalensis 降解二氟苯:探索了微生物菌株 Labrys portucalensis 的生物降解能力,重点关注其降解各种二氟苯 (DFB) 的能力。该菌株可以降解 1,3-二氟苯作为唯一的碳和能源,突出了其在制药和农用化学合成中使用的 DFB 生物修复中的潜力 (Moreira et al., 2009)。
分子性质和固态组织
- 二氟苯的核磁共振谱:一项专注于向列溶剂中 1,2-二氟苯和 1,1-二氟乙烯的核磁共振谱的研究揭示了间接氟偶合和分子几何的各向异性,有助于我们理解这些化合物的分子相互作用和结构性质 (Gerritsen & Maclean, 1971)。
有机金属化学
- 使用部分氟代苯的有机金属化学:包括二氟苯在内的氟苯已被确定为有机金属化学和过渡金属催化的通用溶剂。这项研究提供了氟苯与金属中心结合强度的见解,并突出了其在有机合成中开发利用的机会 (Pike et al., 2017)。
光化学和电化学反应
- 三氟甲基苯的光异构化:对气相中 1-氟-三氟甲基苯的光解的研究,包括 1-氟-2 和 1-氟-3 三氟甲基苯,提供了有关不同激发波长下异构化过程的量子产率的宝贵信息 (Al-ani, 1973)。
- 氟芳烃的电化学氟化:对芳烃(包括二氟苯)的电化学氟化研究突出了用于促进元素氟化的新型溶剂体系,为氟化学及其应用领域做出了贡献 (Coe et al., 1998)。
未来方向
生化分析
Biochemical Properties
2-(1,1-Difluoroethyl)-1,3-difluorobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The presence of fluorine atoms in its structure enhances its ability to form strong hydrogen bonds and interact with active sites of enzymes. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways and potential therapeutic applications .
Cellular Effects
The effects of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, 2-(1,1-Difluoroethyl)-1,3-difluorobenzene has been found to disrupt mitochondrial function, leading to changes in cellular energy metabolism and the induction of cell death in certain cell types .
Molecular Mechanism
At the molecular level, 2-(1,1-Difluoroethyl)-1,3-difluorobenzene exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atoms enhance its binding affinity to enzyme active sites, resulting in enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes leads to the inhibition of these enzymes, thereby affecting the metabolism of other substrates. Additionally, 2-(1,1-Difluoroethyl)-1,3-difluorobenzene can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Long-term exposure to this compound has been associated with persistent changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene vary with different dosages in animal models. At low doses, the compound has been found to exert minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxicity. These findings underscore the importance of dosage optimization in the therapeutic application of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene .
Metabolic Pathways
2-(1,1-Difluoroethyl)-1,3-difluorobenzene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and efficacy. Additionally, 2-(1,1-Difluoroethyl)-1,3-difluorobenzene can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues. Transporters such as P-glycoprotein play a role in its cellular uptake and efflux, influencing its intracellular concentration and distribution. These transport mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is an important determinant of its activity and function. The compound has been found to localize in the mitochondria, where it exerts its effects on mitochondrial function and energy metabolism. Additionally, post-translational modifications and targeting signals can direct 2-(1,1-Difluoroethyl)-1,3-difluorobenzene to specific cellular compartments, further influencing its biochemical properties and cellular effects .
属性
IUPAC Name |
2-(1,1-difluoroethyl)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-8(11,12)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRFARQLXKMSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271791 | |
| Record name | 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-06-3 | |
| Record name | 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone](/img/structure/B1440155.png)
![Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1440156.png)


![3-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1440162.png)
![3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1440163.png)




![{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1440172.png)
